4-Iodobut-3-yn-2-ol;phenylcarbamic acid
Description
4-Iodobut-3-yn-2-ol; phenylcarbamic acid is a hybrid molecule combining a phenylcarbamic acid moiety with an iodinated alkyne alcohol. Phenylcarbamic acid derivatives are ester-based compounds known for their membrane-targeting mechanisms, disrupting bacterial cytoplasmic membranes via hydrophobic interactions .
Properties
CAS No. |
115008-60-1 |
|---|---|
Molecular Formula |
C11H12INO3 |
Molecular Weight |
333.12 g/mol |
IUPAC Name |
4-iodobut-3-yn-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C4H5IO/c9-7(10)8-6-4-2-1-3-5-6;1-4(6)2-3-5/h1-5,8H,(H,9,10);4,6H,1H3 |
InChI Key |
PVJNPZYWDOSPDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CI)O.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobut-3-yn-2-ol typically involves the iodination of but-3-yn-2-ol. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The phenylcarbamic acid moiety can be introduced through a reaction with phenyl isocyanate.
Industrial Production Methods
Industrial production of 4-Iodobut-3-yn-2-ol;phenylcarbamic acid may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Iodobut-3-yn-2-ol;phenylcarbamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne moiety can be reduced to form alkanes or alkenes.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-Iodobut-3-yn-2-ol;phenylcarbamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Iodobut-3-yn-2-ol;phenylcarbamic acid involves its interaction with molecular targets through its functional groups. The alkyne and iodine moieties can participate in various chemical reactions, while the phenylcarbamic acid group can interact with biological molecules. These interactions can modulate pathways and processes within cells, leading to specific effects.
Comparison with Similar Compounds
Structural Analogues and Antimicrobial Activity
Key structural analogs include dibasic phenylcarbamic acid esters (e.g., compounds 1a–1p ) and halogen-substituted derivatives (e.g., benzyl N-(2-iodo-4-methylphenyl)carbamate). Their antimicrobial activities are summarized below:
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Phenylcarbamic Acid Derivatives
Key Findings :
- Dibasic Derivatives (1a–1p) : Compounds with 3-alkoxy substituents (e.g., 1f–1h , 1m–1p ) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MICs as low as 8 µM . The long-chain lipophilic groups (e.g., 1o , 1p ) enhance activity against E. faecalis and VRE but show reduced efficacy against S. aureus .
- Iodinated Analogs : While explicit MIC data for iodinated phenylcarbamates are scarce, critical micelle concentration (CMC) studies indicate that iodine substituents increase lipophilicity, correlating with improved membrane disruption in gram-positive bacteria .
- Antimycobacterial Activity: Phenylcarbamic acid derivatives demonstrate superior activity against M. kansasii and M. avium compared to isoniazid (MICs: 8–1000 µM vs.
Mechanistic and Cytotoxic Comparisons
Table 2: Mechanism of Action and Cytotoxicity Profiles
Key Findings :
- Membrane Interaction : Dibasic derivatives (e.g., 1o , 1p ) disrupt bacterial cytoplasmic membranes via hydrophobic interactions, validated by time-kill assays and synergism with membrane-targeting agents like SDS .
- Cytotoxicity: Iodinated and long-chain derivatives exhibit higher cytotoxicity (IC50 <6.5 µM) compared to non-halogenated analogs (IC50 >10 µM), suggesting a trade-off between potency and selectivity .
- Synergy : Compounds show enhanced activity when combined with carbapenems (CRB) or surfactants (SDS), reducing effective MICs by 4–8-fold .
Structure-Activity Relationships (SAR)
- Substituent Position : 3-Alkoxy substituents (e.g., 1f–1h ) improve activity against MRSA, while 2-iodo groups (as in benzyl N-(2-iodo-4-methylphenyl)carbamate) may enhance gram-positive targeting .
- Lipophilicity : LogP values correlate with antibacterial efficacy; derivatives with logP >3.5 (e.g., 1o , 1p ) show superior VRE inhibition but increased cytotoxicity .
- Halogen Effects : Iodo and chloro substituents improve membrane interaction but may reduce solubility, limiting gram-negative activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
